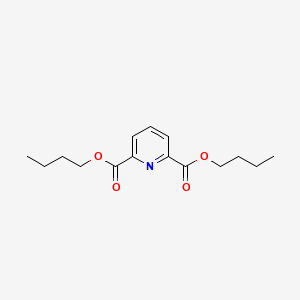
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a bioactive lipid derived from membrane phospholipids. It is a type of lysophosphatidic acid, which is known for its role in various cellular processes, including signaling pathways related to inflammation, cancer, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the esterification of glycerol with 9Z-octadecenyl phosphate. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other substituted derivatives.
科学研究应用
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Plays a role in cell signaling pathways, particularly those related to inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and inflammatory diseases.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products
作用机制
The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .
相似化合物的比较
Similar Compounds
1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1′-rac-glycerol) (ammonium salt): Another bioactive lipid with similar structural features but different functional groups.
1-(9Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): A closely related compound with a hydroxyl group instead of a cyclic phosphate.
Uniqueness
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its cyclic phosphate group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific signaling pathways and exhibit unique reactivity compared to other lysophosphatidic acids .
属性
分子式 |
C21H44NO5P |
|---|---|
分子量 |
421.6 g/mol |
IUPAC 名称 |
azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1 |
InChI 键 |
OQYRMQWRTNWOER-WBIWQBECSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine](/img/structure/B11936528.png)
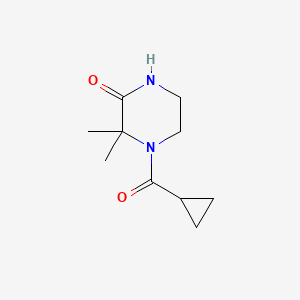
![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
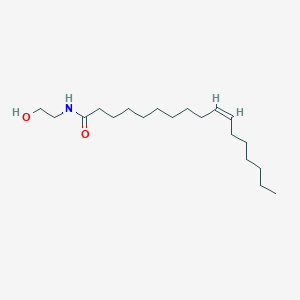
![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
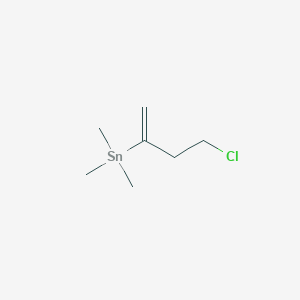
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B11936582.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)

![(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B11936590.png)
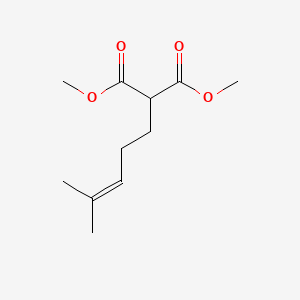
![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
